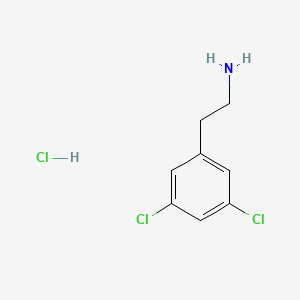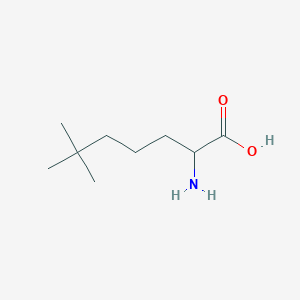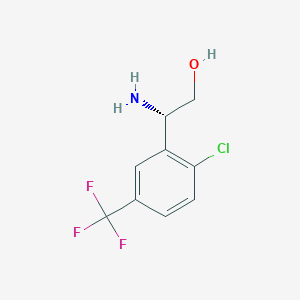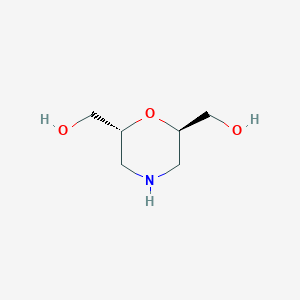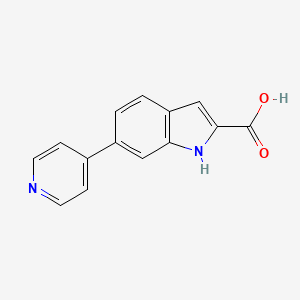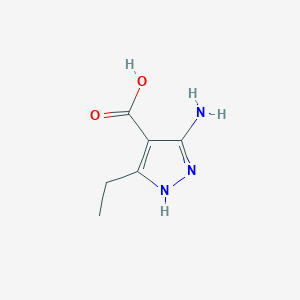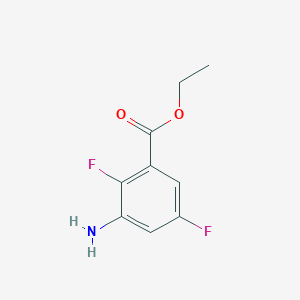![molecular formula C25H23ClN4O3 B15313833 N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N'-(2-phenoxy-1-phenylethyl)ethanediamide](/img/structure/B15313833.png)
N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N'-(2-phenoxy-1-phenylethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N’-(2-phenoxy-1-phenylethyl)ethanediamide is a complex organic compound characterized by its unique structure, which includes a chlorinated imidazo[1,2-a]pyridine ring and a phenoxy-phenylethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N’-(2-phenoxy-1-phenylethyl)ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[1,2-a]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. The chlorination of the imidazo[1,2-a]pyridine ring is usually carried out using chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions.
Subsequent steps involve the introduction of the phenoxy-phenylethyl group through nucleophilic substitution reactions. The final step typically includes the coupling of the ethanediamide moiety to the chlorinated imidazo[1,2-a]pyridine intermediate, often using amide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N’-(2-phenoxy-1-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation typically yields oxidized derivatives, reduction results in reduced forms, and substitution leads to various substituted derivatives.
Aplicaciones Científicas De Investigación
N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N’-(2-phenoxy-1-phenylethyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N’-(2-phenoxy-1-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N’-(2-phenoxy-1-phenylethyl)ethanediamide is unique due to its specific combination of structural features, including the chlorinated imidazo[1,2-a]pyridine ring and the phenoxy-phenylethyl group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C25H23ClN4O3 |
|---|---|
Peso molecular |
462.9 g/mol |
Nombre IUPAC |
N-[(6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-N'-(2-phenoxy-1-phenylethyl)oxamide |
InChI |
InChI=1S/C25H23ClN4O3/c1-17-12-19(26)14-30-15-20(28-23(17)30)13-27-24(31)25(32)29-22(18-8-4-2-5-9-18)16-33-21-10-6-3-7-11-21/h2-12,14-15,22H,13,16H2,1H3,(H,27,31)(H,29,32) |
Clave InChI |
HOOIBCBWTPJWBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN2C1=NC(=C2)CNC(=O)C(=O)NC(COC3=CC=CC=C3)C4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


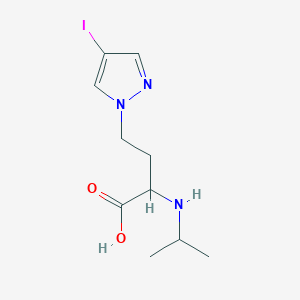
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)prop-2-en-1-one](/img/structure/B15313763.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-N-benzyl-2-cyanoacrylamide](/img/structure/B15313785.png)
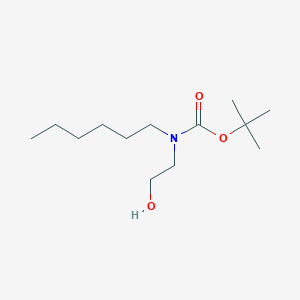
![N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide](/img/structure/B15313803.png)

